

Comparative analysis of SNAP 94847 and imipramine

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Compound of Interest

Compound Name: SNAP 94847

Cat. No.: B1681886

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Comparative Analysis: SNAP 94847 and Imipramine

A detailed comparison of the pharmacological profiles of **SNAP 94847**, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and imipramine, a tricyclic antidepressant (TCA), reveals distinct mechanisms of action and therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, experimental methodologies, and pathway visualizations.

Pharmacological Profile and Mechanism of Action

SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).^{[1][2][3]} MCHR1 is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand melanin-concentrating hormone (MCH), couples to Gi and Gq proteins.^[4] This activation leads to the inhibition of adenylyl cyclase and stimulation of intracellular calcium flux, influencing functions like mood, appetite, and energy balance.^[4] By blocking this receptor, **SNAP 94847** is investigated for its anxiolytic, antidepressant, and anorectic properties.^{[4][5]}

Imipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.^{[6][7][8][9]} It achieves this by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).^{[7][8]} This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.^[8] Imipramine is a tertiary amine

TCA and generally displays a higher affinity for SERT over NET.[7][10][11] Additionally, imipramine has antagonistic effects on several other receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to its therapeutic effects and side effect profile.[6][8][11][12]

Quantitative Data Comparison

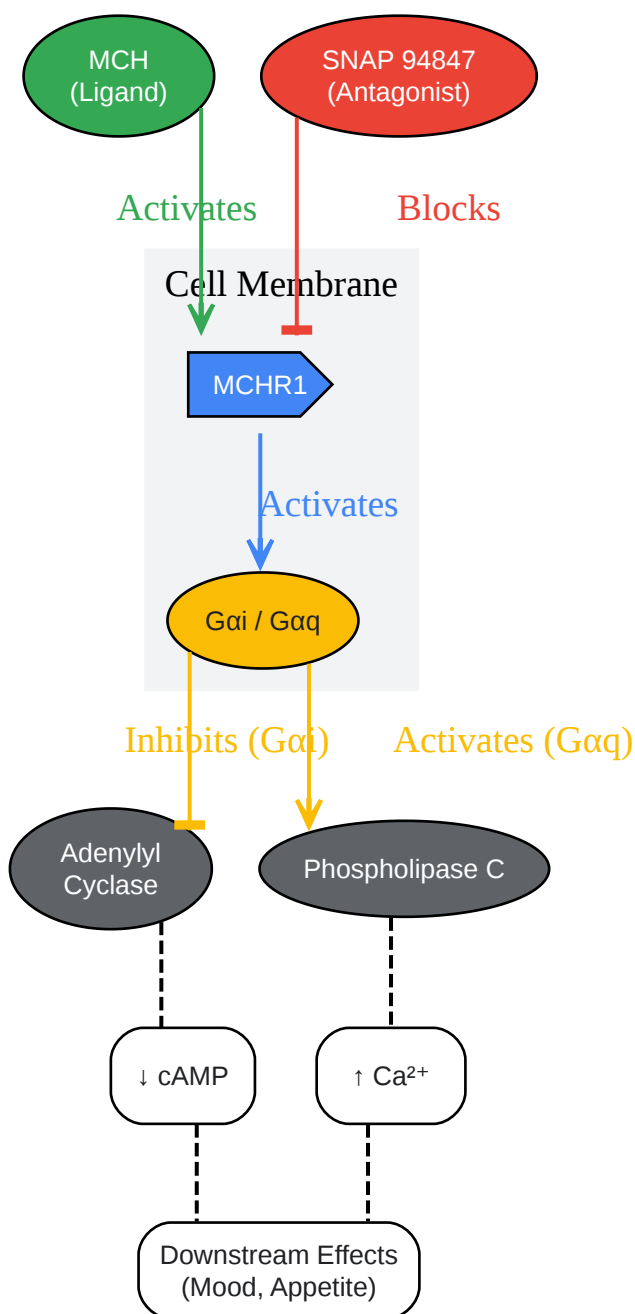
The following tables summarize the binding affinities and functional potencies of **SNAP 94847** and imipramine for their primary targets.

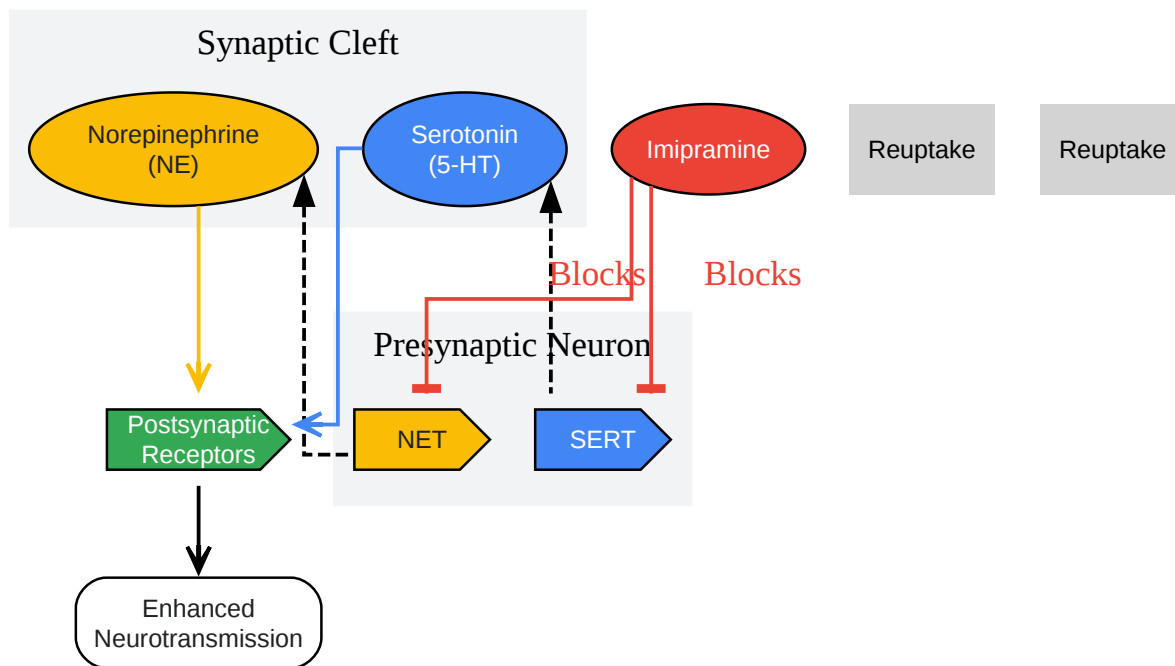
Compound	Target	Assay Type	Value	Species	Reference
SNAP 94847	MCHR1	Ki	2.2 nM	Human	[1][2][3]
MCHR1	Kd	530 pM	Human	[1][2][3]	
Imipramine	SERT	IC50	32 nM	Not Specified	[10]
NET	Ki	Varies	Rat/Human	[12]	
SERT	Ki	Varies	Rat/Human	[12]	
Histamine H1	Kd	37 nM	Not Specified	[13]	
Muscarinic	Kd	46 nM	Not Specified	[13]	
α 1-adrenergic	Kd	32 nM	Not Specified	[13]	

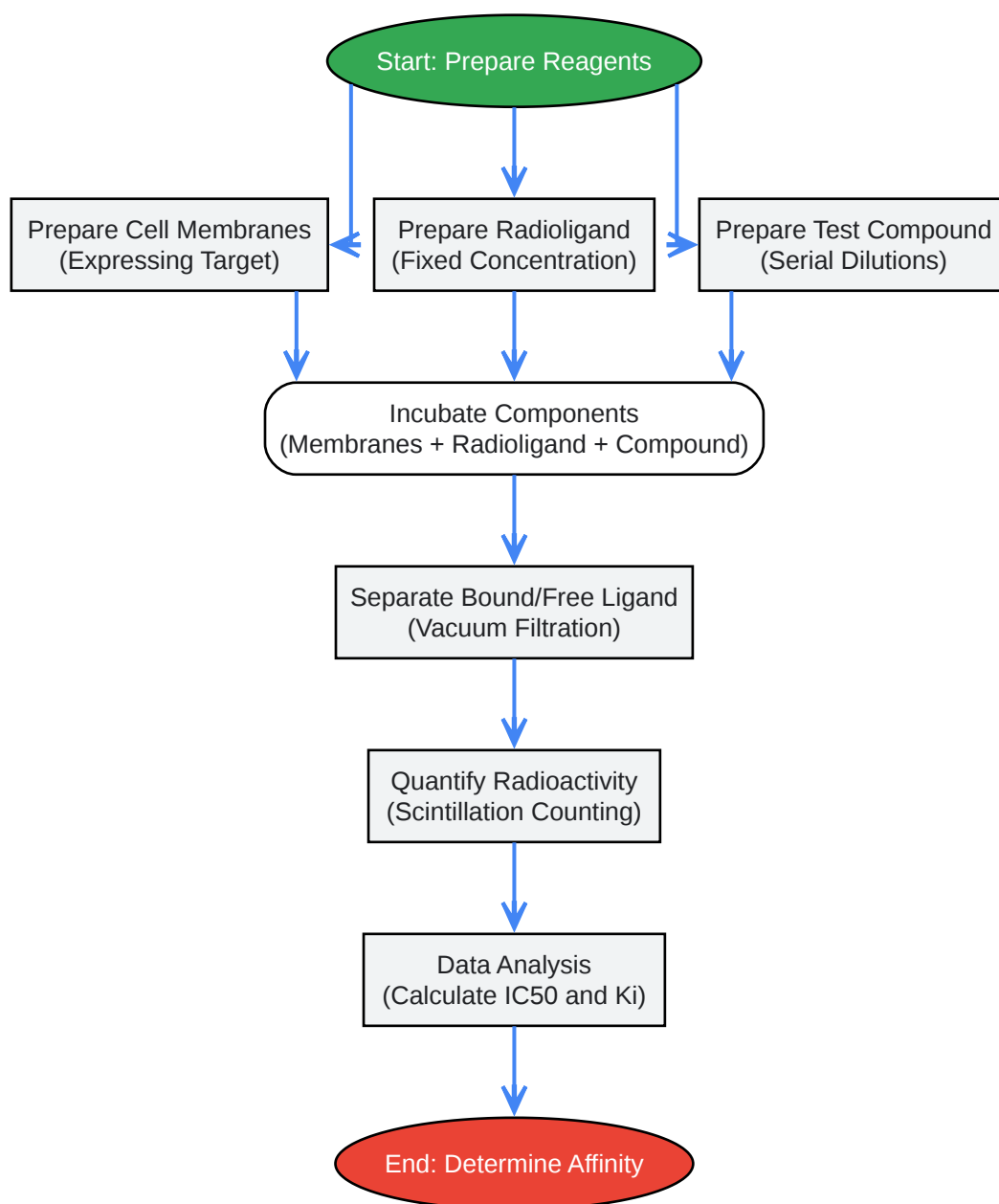
Note: Specific Ki values for imipramine at NET and SERT can vary significantly across studies. It is consistently shown to have a higher affinity for SERT than NET.[7][10]

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways modulated by **SNAP 94847** and imipramine.







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